molecular formula C9H7Cl2NO B12220105 N-(2,2-dichlorovinyl)benzamide CAS No. 29431-43-4

N-(2,2-dichlorovinyl)benzamide

Cat. No.: B12220105
CAS No.: 29431-43-4
M. Wt: 216.06 g/mol
InChI Key: KPHFIGBUDFKPJW-UHFFFAOYSA-N
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Description

N-(2,2-dichlorovinyl)benzamide is a specialized chemical reagent of significant interest in synthetic organic and medicinal chemistry research. Its core value lies in its role as a versatile and reactive synthetic intermediate. The compound's key application is serving as a precursor for the construction of diverse nitrogen and oxygen-containing heterocyclic scaffolds . These privileged structures are frequently explored in the development of new active molecules, making this reagent valuable for generating compound libraries in drug discovery campaigns . In a research context, the 2,2-dichlorovinyl group is a key functional handle that can undergo further chemical transformations, such as heterocyclization reactions, to form complex molecular architectures like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles . This utility positions this compound as a building block for creating novel chemical entities with potential pharmacological activity. Researchers also investigate similar benzamide derivatives for a range of biological activities, including insecticidal and fungicidal properties, providing a rationale for its use in agrochemical research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-dichloroethenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHFIGBUDFKPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366665
Record name N-(2,2-dichlorovinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29431-43-4
Record name N-(2,2-dichlorovinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of N 2,2 Dichlorovinyl Benzamide

Established Synthetic Pathways

Established methods for synthesizing N-(2,2-dichlorovinyl)benzamide are characterized by their reliability and well-documented procedures. These routes typically involve multi-step processes, starting from readily available materials to construct the target dichlorovinylamide structure.

A notable and efficient method for the synthesis of N-(2,2-dichlorovinyl)amides involves an elimination reaction mediated by samarium diiodide (SmI₂). This approach utilizes acetates of chloralamides as the starting material. The reaction is valued for its simplicity, generality, and excellent yields, proceeding smoothly at room temperature within a short timeframe. researchgate.net

The precursor, 2-acetoxy-2-benzoylamino-1,1,1-trichloro-ethane (a type of chloralamide acetate), undergoes an elimination reaction when treated with samarium diiodide to yield this compound. rothamsted.ac.uk This transformation highlights the utility of SmI₂ as a powerful single-electron reducing agent in complex organic synthesis. nih.gov

Table 1: Samarium Diiodide-Mediated Synthesis

Precursor Reagent Product Yield Reference

An alternative established pathway is the electrochemical generation of N-(2,2-dichlorovinyl)amides. This method is centered on the electrochemical reduction of N-(1,2,2,2-tetrachloroethyl)amides. The process provides a convenient route to the desired product, showcasing the application of electrochemical techniques in organic synthesis. mdpi.com The starting N-(1,2,2,2-tetrachloroethyl)amides are themselves synthesized in high yields from chloralamides by treatment with phosphorus pentachloride. researchgate.netmdpi.com This two-step sequence, from chloralamide to the tetrachloroethyl amide and subsequent electrochemical reduction, constitutes a robust method for accessing the N-(2,2-dichlorovinyl)amide scaffold. mdpi.comsioc-journal.cn

Precursor-Based Conversions

The synthesis of this compound is intrinsically linked to the availability and transformation of key precursor molecules. The strategic modification of these precursors is fundamental to the construction of the final product.

N-(2,2-dichloro-1-hydroxyethyl)benzamide, also known as chloralbenzamide, serves as a foundational precursor in several synthetic routes. nih.gov For instance, it is the starting point for producing the chloralamide acetates required for the samarium diiodide-mediated elimination pathway. The hydroxy group in N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can be acetylated to form 2-acetoxy-2-benzoylamino-1,1,1-trichloro-ethane, the direct substrate for the SmI₂ reaction. rothamsted.ac.uk Furthermore, this precursor can be used to synthesize other reactive intermediates, such as N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, demonstrating its versatility in building more complex molecules. researchgate.net

N-(1,2,2,2-Tetrachloroethyl)benzamides are critical intermediates that directly lead to the formation of the this compound core. As detailed in the electrochemical synthesis pathway (Section 2.1.2), these compounds are specifically designed to be the immediate precursors for the final reduction step. mdpi.com Their synthesis from chloralamides via treatment with reagents like phosphorus pentachloride is a high-yield reaction, making them readily accessible for the subsequent electrochemical conversion. mdpi.com This positions N-(1,2,2,2-tetrachloroethyl)benzamides as essential building blocks in the construction of the target dichlorovinyl scaffold.

Table 2: Key Precursor Relationships

Initial Precursor Intermediate Precursor Final Product Synthetic Method Reference
N-(2,2,2-trichloro-1-hydroxyethyl)benzamide 2-acetoxy-2-benzoylamino-1,1,1-trichloro-ethane This compound Samarium Diiodide Elimination rothamsted.ac.uk

Novel and Emerging Synthetic Routes to the this compound Core

Research into new synthetic methodologies continues to provide innovative approaches for constructing key chemical structures. While direct novel routes to this compound are not extensively documented, related emerging strategies for synthesizing the core gem-dichlorovinyl group are noteworthy. One such method involves a visible-light-mediated multicomponent annulation of 1,7-diynes, where a gem-dichlorovinyl carbonyl compound is formed as a critical intermediate. nih.gov This photocatalytic strategy represents a modern approach to forming the C=C(Cl)₂ moiety under mild conditions. nih.gov

Reaction Pathways and Mechanistic Insights of N 2,2 Dichlorovinyl Benzamide

Transformations Involving the Dichlorovinyl Moiety

The dichlorovinyl group is the primary site of reactivity in N-(2,2-dichlorovinyl)benzamide, participating in nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition Reactions to the Activated Vinyl Group

The carbon-carbon double bond in the dichlorovinyl group is electron-deficient due to the presence of two chlorine atoms, making it susceptible to attack by nucleophiles. britannica.commdpi.com This type of reaction, known as nucleophilic conjugate addition, is a fundamental process in organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. bham.ac.uk

A variety of nucleophiles can add across the double bond of this compound and its derivatives. These reactions typically proceed via an initial attack of the nucleophile on the β-carbon of the vinyl group, leading to a carbanionic intermediate that is subsequently protonated or undergoes further reaction.

Table 1: Examples of Nucleophilic Addition to Dichlorovinyl Systems

NucleophileProduct TypeReference
N-centered2,4-disubstituted pyrimidines and quinazolines mdpi.com
O-centered2,4-disubstituted pyrimidines and quinazolines mdpi.com
S-centered2,4-disubstituted pyrimidines and quinazolines mdpi.com
Indole (acidic conditions)2-(indol-3-yl)ethyl derivatives mdpi.com
Indole (basic conditions)2-(indol-1-yl)ethyl substituted heteroaromatics mdpi.com

Cycloaddition Chemistry and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cycloaddition reactions. nih.gov These reactions involve the participation of the dichlorovinyl moiety in the formation of new ring systems.

For instance, N-(2,2-dichlorovinyl)benzimidoyl chlorides, which can be derived from this compound, react with hydroxylamine (B1172632) to produce 3-aryl-5-dichloromethyl-Δ2-1,2,4-oxadiazolines. researchgate.net This reaction represents a key step in constructing this particular heterocyclic framework. Density functional theory (DFT) calculations have been employed to support the proposed reaction pathway for the formation of these products. researchgate.net

Furthermore, the versatility of the dichlorovinyl group is highlighted in its use for synthesizing other heterocyclic systems. For example, N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives, which are related to this compound, have been utilized in heterocyclization reactions to form 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.net

Reactions at the Amide Functionality

The amide group in this compound provides another handle for chemical modification, allowing for derivatization and functionalization of the benzamide (B126) unit.

Derivatization and Functionalization of the Benzamide Unit

The amide bond itself is a crucial functional group in a vast array of organic molecules and pharmaceuticals. nanobioletters.com Reactions targeting the amide functionality in this compound can lead to a wide range of derivatives with potentially new properties and applications.

Common derivatization reactions of amides include N-alkylation and hydrolysis. For example, N-alkylation of benzamides can be achieved using alcohols in the presence of a cobalt-nanocatalyst. nih.gov This method involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov

Rearrangement and Elimination Mechanisms

This compound and related compounds can undergo rearrangement and elimination reactions, which are fundamental processes in organic chemistry that can lead to the formation of new structural isomers or unsaturated products. masterorganicchemistry.comlibretexts.org

Beta-Elimination Processes Leading to N-(2,2-Dichlorovinyl)amides

Beta-elimination is a common reaction type where a leaving group on a carbon atom and a proton on an adjacent (beta) carbon are removed, resulting in the formation of a double bond. byjus.com In the context of N-(2,2-dichlorovinyl)amides, this process is particularly relevant to their synthesis.

A convenient method for synthesizing N-(2,2-dichlorovinyl)amides involves the electrochemical reduction of N-(1,2,2,2-tetrachloroethyl)amides. researchgate.net This process is believed to proceed through a β-elimination mechanism. Another synthetic route involves the samarium diiodide-mediated elimination reaction of acetates of chloralamides, which provides N-(2,2-dichlorovinyl)amides in excellent yields. researchgate.net

The mechanism of β-elimination can proceed through different pathways, such as E1 (unimolecular) or E2 (bimolecular), depending on the substrate, base, and reaction conditions. byjus.com The E2 mechanism is a single-step concerted process, while the E1 mechanism involves the formation of a carbocation intermediate. ksu.edu.saiitk.ac.in

Structural Elucidation and Spectroscopic Characterization of N 2,2 Dichlorovinyl Benzamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are key parameters for structural assignment.

For the parent compound, benzamide (B126), the aromatic protons of the phenyl group typically appear in the range of δ 7.4-8.1 ppm. The two protons ortho to the carbonyl group are generally shifted downfield compared to the meta and para protons due to the electron-withdrawing effect of the amide group. The amide protons (-NH₂) often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

In the case of N-(2,2-dichlorovinyl)benzamide , the spectrum would show characteristic signals for the benzoyl protons, similar to benzamide. Additionally, a distinct signal for the single vinyl proton (=CH) would be expected. This proton would likely appear as a singlet, as it has no adjacent protons to couple with. The N-H proton of the amide linkage would also be present, likely as a broad singlet.

Table 1: Representative ¹H NMR Data for Benzamide Data obtained in DMSO-d₆

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Amide (NH₂) 8.05 Broad Singlet
Aromatic (ortho) 7.92 Doublet
Aromatic (para) 7.53 Triplet
Aromatic (meta) 7.47 Triplet
Amide (NH₂) 7.46 Broad Singlet

Note: This table is interactive and based on data for the parent compound, benzamide, to illustrate typical chemical shifts. chemicalbook.com

Carbon-13 (¹³C) NMR provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For benzamide, the carbonyl carbon (C=O) is significantly deshielded and appears far downfield, typically around 168-172 ppm. The aromatic carbons resonate in the 127-135 ppm region. bmrb.iorsc.org

For This compound , the spectrum would include these benzoyl carbon signals, along with two additional signals for the dichlorovinyl group. The carbon atom bonded to the two chlorine atoms (=CCl₂) would be expected to have a chemical shift in the range of 120-130 ppm, while the carbon atom bonded to the nitrogen and a hydrogen (=CH-N) would appear further upfield.

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals. HSQC correlates directly bonded ¹H and ¹³C atoms, which would unambiguously link the vinyl proton signal to its corresponding vinyl carbon signal. HMBC reveals longer-range correlations (over 2-3 bonds), which could confirm the connectivity between the vinyl group, the amide nitrogen, and the carbonyl carbon of the benzoyl group.

Table 2: Representative ¹³C NMR Data for Benzamide Data obtained in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O) 169.91
Aromatic (quaternary) 132.81
Aromatic (CH) 132.23
Aromatic (CH) 128.65
Aromatic (CH) 127.51

Note: This table is interactive and based on data for the parent compound, benzamide. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of a unique molecular formula.

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. Analyzing these fragments provides valuable structural information that corroborates NMR data.

The fragmentation of benzamide is well-characterized. The molecular ion [M]⁺ at m/z 121 is observed, followed by a key fragmentation step involving the loss of the amino radical (•NH₂) to form the highly stable benzoyl cation at m/z 105, which is often the base peak. researchgate.net This cation can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77. researchgate.net

For This compound (C₉H₇Cl₂NO), the molecular ion peak would be a cluster of peaks due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The expected monoisotopic mass would be approximately 214.99 g/mol . Key fragmentation pathways would likely include:

Cleavage of the N-C (vinyl) bond to generate the benzamide cation (m/z 121) or the benzoyl cation (m/z 105).

Fragmentation of the dichlorovinyl portion, involving the loss of chlorine atoms.

The presence of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) would be strong indicators of the benzoyl substructure.

Table 3: Predicted HRMS Fragments for this compound

Proposed Fragment Ion Formula Predicted m/z Notes
[M]⁺ [C₉H₇Cl₂NO]⁺ 215.0 Molecular Ion
[M - Cl]⁺ [C₉H₇ClNO]⁺ 180.0 Loss of a chlorine atom
[C₇H₅O]⁺ [C₇H₅O]⁺ 105.0 Benzoyl cation
[C₆H₅]⁺ [C₆H₅]⁺ 77.0 Phenyl cation

Note: This interactive table presents predicted fragmentation patterns. The m/z values are nominal.

X-ray Diffraction Crystallography

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the cited literature, the analysis of benzamide and its other derivatives provides a framework for understanding its likely solid-state characteristics. The crystal structure of benzamide reveals that molecules form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups. esrf.fr

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the characterization of molecular structures. By probing the vibrational modes of a molecule, these techniques provide a unique fingerprint, allowing for the identification of functional groups and offering insights into the conformational arrangement of the molecule. For this compound and its derivatives, IR and Raman spectroscopy are instrumental in confirming the presence of key structural motifs, including the amide linkage, the dichlorovinyl group, and the benzoyl moiety.

The vibrational spectrum of a molecule is determined by the masses of its atoms, the geometry of the molecule, and the strength of its chemical bonds. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) excites the molecule from a lower to a higher vibrational state. The frequencies of these absorptions or scatterings correspond to the frequencies of the vibrational modes of the molecule.

Functional Group Identification:

The primary functional groups and their expected vibrational frequencies are detailed below:

Amide Group: The amide group gives rise to several characteristic bands. The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and sensitive bands in the IR spectrum of amides. It typically appears in the region of 1630-1680 cm⁻¹. The exact position is sensitive to hydrogen bonding and the electronic environment. The amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹. The N-H stretching vibration itself is observed as a strong band in the 3200-3400 cm⁻¹ region.

Dichlorovinyl Group: The dichlorovinyl group is characterized by the C=C stretching vibration, which is expected to appear in the 1600-1650 cm⁻¹ range. The presence of chlorine atoms on the vinyl group can influence the intensity and position of this band. The C-H stretching vibration of the vinyl proton is anticipated above 3000 cm⁻¹. The C-Cl stretching vibrations are a key feature and are typically observed in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. These bands can be strong in both IR and Raman spectra.

Benzoyl Group: The aromatic ring of the benzoyl group exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic protons are found in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring typically produce a set of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.

Detailed Research Findings:

Theoretical calculations using methods like DFT with basis sets such as B3LYP/6-311++G(d,p) have been shown to provide reliable vibrational frequencies for a wide range of organic molecules, including various benzamide derivatives. acadpubl.eunih.gov These computational studies, when compared with experimental data for related compounds, allow for a confident assignment of the fundamental vibrational modes. For instance, studies on 2-chlorobenzamide (B146235) have provided detailed assignments of its IR and Raman spectra, which can serve as a basis for interpreting the spectrum of this compound. acadpubl.eu

The following tables summarize the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and theoretical studies.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Frequency Range (cm⁻¹)IntensityAssignment of Vibrational Mode
3200-3400Strong, BroadN-H Stretching (Amide)
3000-3100MediumAromatic C-H Stretching
>3000MediumVinylic C-H Stretching
1630-1680Very StrongC=O Stretching (Amide I)
1600-1650Medium to WeakC=C Stretching (Vinylic)
1580-1610Medium to StrongAromatic C-C Stretching
1510-1570StrongN-H Bending + C-N Stretching (Amide II)
1400-1500Medium to StrongAromatic C-C Stretching
600-800StrongC-Cl Stretching

Table 2: Predicted Raman Scattering Frequencies for this compound

Frequency Range (cm⁻¹)IntensityAssignment of Vibrational Mode
3000-3100StrongAromatic C-H Stretching
1600-1650StrongC=C Stretching (Vinylic)
1580-1610Very StrongAromatic C-C Stretching (Ring Breathing)
1000StrongAromatic Ring Breathing (Trigonal)
600-800StrongC-Cl Stretching

Conformational Insights:

Vibrational spectroscopy can also provide valuable information about the conformational preferences of this compound. The molecule can potentially exist in different conformations due to rotation around the C-N single bond of the amide group and the C-C bond connecting the benzoyl and vinyl groups. These different conformations would likely have slightly different vibrational frequencies, particularly for the modes involving the amide linkage and the adjacent bonds.

The position and shape of the amide I and N-H stretching bands are particularly sensitive to the molecular environment and conformation. For example, the formation of intermolecular hydrogen bonds, which would be influenced by the molecular conformation, can cause a significant red-shift (shift to lower frequency) and broadening of the N-H stretching band.

By comparing the experimental spectra with the results of theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in a given state (e.g., solid-state or in solution). While detailed conformational studies on this compound using vibrational spectroscopy are not extensively reported, the principles established from studies on other amides and flexible molecules are directly applicable.

Computational Chemistry and Theoretical Studies on N 2,2 Dichlorovinyl Benzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Its application to N-(2,2-dichlorovinyl)benzamide would provide fundamental insights into its chemical nature.

Geometry Optimization and Electronic Structure Calculations

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations would be employed to locate the minimum energy structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure calculations on this optimized geometry would yield a wealth of information. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map could be determined. These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. However, specific published data from such geometry optimization and electronic structure calculations for this compound are not available in the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures. DFT calculations could be used to simulate the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of this compound.

Theoretical vibrational frequency calculations would predict the positions of absorption bands in the IR spectrum, corresponding to the vibrational modes of the molecule. Similarly, theoretical NMR chemical shifts for the ¹H and ¹³C atoms could be calculated and compared with experimental spectra to aid in signal assignment. Time-dependent DFT (TD-DFT) would be the method of choice for predicting electronic transitions and simulating the UV-Vis spectrum. At present, there are no specific published theoretical predictions of the spectroscopic parameters for this compound.

Molecular Modeling and Conformational Landscape Analysis

Beyond a single minimum energy structure, molecules can often exist in multiple conformations. Molecular modeling techniques, including conformational searches, are used to explore the conformational landscape of a molecule to identify different stable conformers and determine their relative energies.

For this compound, which has several rotatable bonds, a systematic conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers that might be present under different conditions. This analysis is crucial as different conformers can exhibit different chemical and physical properties. A detailed conformational landscape analysis for this compound has not been reported in the available literature.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and selectivity in chemical reactions. These descriptors are often calculated using DFT.

Key descriptors include the HOMO and LUMO energies, the HOMO-LUMO gap, electronegativity, chemical hardness and softness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. By calculating these descriptors for this compound, researchers could make predictions about its behavior in various chemical environments. However, a specific analysis and tabulation of quantum chemical descriptors for this compound are not present in the current body of scientific literature.

Applications of N 2,2 Dichlorovinyl Benzamide in Complex Organic Synthesis

Strategic Building Block for Heterocyclic Compound Synthesis

The dichlorovinyl moiety of N-(2,2-dichlorovinyl)benzamide is a key functional group that drives its utility in the synthesis of heterocyclic systems. This group can undergo a range of reactions, including nucleophilic substitution and elimination, to generate intermediates that readily cyclize to form various five-membered aromatic rings. This section explores its application in the synthesis of oxadiazolines, oxadiazoles, thiadiazoles, and triazoles, as well as its role as a precursor to N-alkynyl azoles.

Synthesis of Oxadiazolines, Oxadiazoles, and Thiadiazoles

This compound serves as a valuable precursor for the synthesis of several important classes of five-membered heterocyclic compounds, including oxadiazoles and thiadiazoles. The synthetic strategy often involves the initial transformation of the N-(2,2-dichlorovinyl) group into a more reactive intermediate.

A key transformation involves the conversion of this compound into N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide. This is achieved by reacting N-(2,2-dichloro-1-hydroxyethyl)benzamide with thionyl chloride, followed by treatment with potassium thiocyanate. organic-chemistry.org This isothiocyanate derivative is a versatile intermediate for the synthesis of both oxadiazoles and thiadiazoles.

For the synthesis of 1,3,4-oxadiazoles, the isothiocyanate derivative is reacted with a hydrazide, such as p-toluic hydrazide, to form an N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide intermediate. organic-chemistry.org Subsequent dehydrosulfurization of this intermediate, for example using mercuric oxide, leads to the formation of the corresponding N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide. organic-chemistry.org

Similarly, for the synthesis of 1,3,4-thiadiazoles, the same thiosemicarbazide intermediate derived from the isothiocyanate and a hydrazide can be treated with a strong acid like concentrated sulfuric acid. This treatment not only facilitates the cyclization to form the thiadiazole ring but can also lead to the cleavage of the alkylamide moiety, yielding a 5-substituted-1,3,4-thiadiazol-2-amine. organic-chemistry.org

While the direct synthesis of oxadiazolines from this compound is less commonly reported, a related synthetic approach has been developed for 3-aryl-5-dichloromethyl-Δ²-1,2,4-oxadiazolines. This method involves the reaction of N-(2,2-dichlorovinyl)benzimidoyl chlorides with hydroxylamine (B1172632), highlighting the utility of derivatives of the parent compound in accessing these heterocyclic systems.

Starting MaterialReagentsHeterocyclic ProductReference
N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivative1. p-Toluic hydrazide 2. HgON-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide organic-chemistry.org
N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamideConcentrated H₂SO₄5-(p-tolyl)-1,3,4-thiadiazol-2-amine organic-chemistry.org
N-(2,2-dichlorovinyl)benzimidoyl chloridesHydroxylamine3-Aryl-5-dichloromethyl-Δ²-1,2,4-oxadiazolines

Precursor to N-Alkynyl Azoles and Related Structures

N-alkynyl azoles are a class of compounds with significant utility in organic synthesis, known for their reactivity in various transformations. This compound and its analogues serve as valuable precursors to these structures through a dehydrohalogenation strategy. This approach is advantageous due to the accessibility of the starting materials and the straightforward nature of the conversion.

The dehydrochlorination of N-(α,β-dichloroethenyl) systems is a classic and established method for the preparation of N-alkynyl compounds. This strategy has been successfully applied to the synthesis of N-alkynyl azoles. For instance, the dehydrochlorination of N-(α,β-dichloroethenyl)carbazole is one of the earliest examples of this procedure being used to generate an N-alkynyl azole.

A similar strategy can be envisioned for this compound. The presence of the dichlorovinyl group allows for a two-fold elimination of hydrogen chloride to generate the corresponding N-alkynyl benzamide (B126). This transformation would provide access to a highly reactive ynamide functionality, which is a powerful building block in organic synthesis.

Furthermore, a dehydrohalogenation strategy has been successfully employed for the synthesis of N¹-alkynyl benzotriazoles. This process begins with the treatment of a suitable precursor with carbon tetrachloride and triphenylphosphine to afford a 1-(2,2-dichlorovinyl)-benzotriazole. Subsequent dehydrohalogenation of this intermediate yields the desired N¹-alkynyl benzotriazole. This example demonstrates the feasibility of using N-(2,2-dichlorovinyl) systems as precursors for N-alkynyl azoles.

Formation of Triazoles and Analogues

The synthesis of triazoles often involves cycloaddition reactions. While direct [3+2] cycloaddition of azides with the double bond of this compound is not a commonly reported pathway, the dichlorovinyl group can be chemically modified to facilitate triazole formation. A plausible strategy involves the conversion of the dichlorovinyl group into an alkyne, which can then readily participate in the well-established Huisgen 1,3-dipolar cycloaddition with azides to form the 1,2,3-triazole ring. organic-chemistry.orgnih.gov

Alternatively, the enamide functionality within this compound could potentially be utilized in organocatalytic enamide–azide cycloaddition reactions for the regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov This approach, however, would require specific activation of the enamide system.

Another synthetic route to 1,2,4-triazoles could involve the reaction of amidines with the this compound scaffold under specific conditions. A base-mediated synthesis of 1,2,4-triazoles has been developed through the annulation of nitriles with hydrazines, suggesting that with appropriate functionalization, the benzamide portion of the molecule could be elaborated into a triazole ring. rsc.org

Intermediate for N-(2,2-Dichlorovinyl)benzimidoyl Chlorides

This compound can serve as a precursor to N-(2,2-dichlorovinyl)benzimidoyl chlorides, which are themselves valuable intermediates in heterocyclic synthesis. The conversion of an amide to an imidoyl chloride is a standard transformation in organic chemistry, often accomplished using reagents like phosphorus pentachloride (PCl₅).

The reaction of this compound with a chlorinating agent such as PCl₅ would replace the carbonyl oxygen with two chlorine atoms, yielding the corresponding N-(2,2-dichlorovinyl)benzimidoyl chloride. This transformation converts the relatively stable amide group into a much more reactive imidoyl chloride functionality.

These N-(2,2-dichlorovinyl)benzimidoyl chlorides are key intermediates in the synthesis of various heterocyclic compounds. For example, they have been shown to react with hydroxylamine to produce 3-aryl-5-dichloromethyl-Δ²-1,2,4-oxadiazolines. This reaction highlights the synthetic utility of converting the benzamide group into a more versatile functional group for subsequent cyclization reactions.

Derivatization for Advanced Functional Molecules

The benzamide scaffold of this compound offers numerous possibilities for derivatization, allowing for the introduction of a wide range of substituents. This functionalization can be used to modulate the electronic and steric properties of the molecule, leading to the development of advanced functional materials and molecules with potential biological activity.

Introduction of Diverse Substituents onto the Benzamide Scaffold

The aromatic ring of the benzamide moiety is amenable to various substitution reactions, enabling the introduction of a diverse array of functional groups. These modifications can be carried out on the starting benzoyl chloride before the formation of the amide, or in some cases, directly on the this compound molecule itself, provided the dichlorovinyl group is stable to the reaction conditions.

Common derivatization strategies include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation to introduce substituents at various positions. For example, substituted benzoyl chlorides can be prepared by chlorinating the corresponding substituted benzaldehydes. google.com These substituted benzoyl chlorides can then be reacted to form a variety of N-substituted benzamides. nih.govnih.gov

Nucleophilic Aromatic Substitution: If the benzene ring is appropriately activated with electron-withdrawing groups, it can undergo nucleophilic aromatic substitution, allowing for the introduction of nucleophiles such as amines, alkoxides, and thiolates.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the benzamide ring.

These derivatization methods provide access to a vast library of this compound analogues with tailored properties. For example, the introduction of different substituents on the benzamide ring has been shown to influence the biological activity of related benzamide-containing compounds. nih.gov

Derivatization StrategyExample ReactionPotential Substituents
Electrophilic Aromatic SubstitutionNitration of the benzene ring-NO₂, -Br, -Cl, -SO₃H, -R, -COR
Nucleophilic Aromatic SubstitutionReaction with an amine on an activated ring-NR₂, -OR, -SR
Cross-Coupling ReactionsSuzuki coupling with an arylboronic acidAryl, vinyl, alkynyl groups

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methodologies for the stereoselective synthesis of chiral this compound derivatives is an area of growing interest, driven by the potential of these compounds as versatile intermediates in organic synthesis. While direct asymmetric syntheses of this specific class of compounds are not extensively documented, several modern stereoselective methods developed for the synthesis of structurally related enamides can be envisaged for their preparation. These approaches primarily focus on the catalytic control of stereochemistry during the formation of the enamide double bond or subsequent modifications.

One plausible strategy involves the transition metal-catalyzed hydroamidation of 1,1-dichloro-2-ethynylbenzene with benzamide. Palladium-catalyzed hydroamidation has been successfully employed for the stereoselective synthesis of Z-enamides from electron-deficient terminal alkynes. organic-chemistry.orgresearchgate.net The stereoselectivity in these reactions is often dictated by the coordination of the catalyst and the substrate, where intramolecular hydrogen bonding can play a crucial role in directing the geometry of the resulting double bond. organic-chemistry.orgresearchgate.net For instance, the use of a palladium catalyst such as Pd(OAc)₂ with appropriate ligands could potentially facilitate the syn-addition of the N-H bond of benzamide across the alkyne, leading to the desired Z-isomer with high selectivity.

Another powerful approach for the stereoselective synthesis of multisubstituted enamides is the rhodium-catalyzed carbozincation of ynamides. acs.org This method allows for the highly regio- and stereoselective introduction of a carbon-based substituent and a zinc moiety across the carbon-carbon triple bond of an ynamide. The resulting alkenylzinc intermediate can be further functionalized. A potential adaptation of this method for this compound would involve the synthesis of a suitable dichlorovinyl-substituted alkyne precursor, followed by a catalyzed reaction with an organozinc reagent and subsequent trapping of the intermediate.

Furthermore, asymmetric catalysis offers a direct route to enantiomerically enriched chiral enamides. For example, a dual nickel/photoredox-catalyzed three-component carbosulfonylation of N-vinyl amides has been reported to produce chiral 2-aryl/alkenyl-2-amidoethylsulfones with good to excellent enantioselectivity. frontiersin.org Adapting such a multi-component approach to a substrate like this compound could potentially lead to the enantioselective introduction of new stereocenters adjacent to the amide nitrogen.

The table below summarizes potential stereoselective synthetic routes applicable to the synthesis of chiral this compound derivatives, based on established methods for other enamides.

Method Catalyst/Reagents Potential Product Type Key Features
Palladium-Catalyzed HydroamidationPd(OAc)₂, Ligands(Z)-N-(2,2-dichlorovinyl)benzamideHigh stereoselectivity for Z-isomer, mild reaction conditions. organic-chemistry.orgresearchgate.net
Rhodium-Catalyzed CarbozincationRh(I) catalyst, Organozinc reagentsTrisubstituted chiral enamidesHigh regio- and stereoselectivity, versatile intermediate. acs.org
Asymmetric Three-Component CarbosulfonylationDual Ni/Photoredox catalystChiral 2-substituted-2-amidoethylsulfonesEnantioselective C-C and C-S bond formation. frontiersin.org

This table presents hypothetical applications of existing stereoselective methods to the synthesis of chiral this compound derivatives, as direct examples are not available in the provided search results.

Role in Multi-component Reactions and Cascade Processes

This compound and its derivatives are poised to be valuable substrates in multi-component reactions (MCRs) and cascade processes, offering a rapid means to construct complex molecular architectures from simple precursors. The electron-deficient nature of the dichlorovinyl group, coupled with the reactivity of the enamide moiety, provides multiple avenues for reactivity that can be harnessed in sequential or one-pot transformations.

In the context of multi-component reactions, the this compound scaffold can act as a key building block. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially incorporate this compound as the amine or carboxylic acid component (after suitable functionalization), or as the electrophilic component. The dichlorovinyl group can subsequently be used for further transformations, adding another layer of molecular diversity. A hypothetical Ugi-type reaction could involve an aldehyde, an isocyanide, a carboxylic acid, and an amine derived from the this compound core to generate complex peptide-like structures.

Cascade reactions, which involve two or more bond-forming events occurring in a single synthetic operation without the isolation of intermediates, represent an efficient strategy for the synthesis of complex molecules. The this compound structure is well-suited for initiating or participating in such cascades. For example, a cascade process could be initiated by a Michael addition to the electron-deficient double bond, followed by an intramolecular cyclization. The presence of the two chlorine atoms offers a handle for subsequent elimination or substitution reactions, further extending the cascade.

Organocatalysis provides a powerful platform for initiating cascade reactions. A chiral amine or Brønsted acid catalyst could be used to activate a nucleophile for conjugate addition to the this compound, with the resulting intermediate undergoing a series of stereocontrolled transformations to yield polycyclic products with multiple stereocenters. The development of such organocatalytic cascade reactions would be a significant advance in the application of this compound derivatives in asymmetric synthesis. mdpi.commdpi.com

The table below outlines potential applications of this compound in MCRs and cascade processes, drawing parallels from known reactivity of similar enamides and vinyl systems.

Reaction Type Potential Reactants Potential Product Scaffold Key Features
Ugi-type Multi-component ReactionAldehyde, Isocyanide, Carboxylic Acid, Amine derivative of the core structureComplex acyclic or heterocyclic amidesHigh atom economy, rapid assembly of complex structures.
Michael-Initiated Cascade ReactionNucleophile (e.g., enolate, amine)Polycyclic or highly functionalized amidesFormation of multiple bonds and stereocenters in one pot.
Organocatalytic CascadeChiral catalyst, Nucleophile, ElectrophileEnantioenriched heterocyclic systemsHigh stereocontrol, mild reaction conditions. mdpi.commdpi.com

This table illustrates hypothetical applications of this compound in multi-component and cascade reactions based on the general reactivity of related compounds, as direct examples were not found in the search results.

Perspectives and Future Directions in N 2,2 Dichlorovinyl Benzamide Research

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of N-(2,2-dichlorovinyl)benzamide, like many chemical manufacturing processes, is under increasing scrutiny to align with the principles of green chemistry. The goal is to develop methods that are not only efficient in terms of yield and purity but also minimize environmental impact through reduced waste, energy consumption, and use of hazardous substances.

Alternative strategies that align more closely with green chemistry principles are actively being explored for amide synthesis in general and could be adapted for this compound. These include:

Catalytic Amidation: Moving away from stoichiometric reagents towards catalytic methods is a cornerstone of green chemistry. This could involve the use of transition metal or enzyme catalysts to facilitate the direct coupling of a benzoyl precursor with a dichlorovinyl amine equivalent, or a related synthetic strategy that avoids harsh reagents and multiple steps.

Alternative Solvents: The use of hazardous and volatile organic solvents is a major environmental concern. Research into the use of greener solvents such as water, supercritical fluids (like CO₂), or bio-based solvents for the synthesis of this compound could significantly improve its environmental footprint. nih.gov

Energy Efficiency: Exploring energy-efficient activation methods, such as microwave or ultrasound-assisted synthesis, can lead to shorter reaction times and reduced energy consumption compared to conventional heating. nih.govbeilstein-journals.org

The following table provides a comparative overview of potential synthetic approaches for this compound from a green chemistry perspective.

Synthesis ApproachPotential AdvantagesPotential DisadvantagesKey Green Chemistry Principles Addressed
SmI₂-Mediated Elimination High efficiency, mild reaction conditions.Stoichiometric use of samarium, metal waste.Atom Economy (if catalytic), Safer Solvents.
Catalytic Direct Amidation High atom economy, reduced waste.Catalyst development may be challenging.Catalysis, Atom Economy, Waste Prevention.
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption.Specialized equipment required.Energy Efficiency.
Synthesis in Green Solvents Reduced environmental impact, improved safety.Solubility and reactivity challenges.Safer Solvents & Auxiliaries.

Expansion of Synthetic Utility in Materials Science Applications

While the primary research focus on this compound has been within the realm of organic synthesis and potential biological activity, its unique chemical structure suggests untapped potential in materials science. The presence of a polymerizable vinyl group and a rigid benzamide (B126) moiety opens avenues for the creation of novel polymers with tailored properties.

Future research could explore the polymerization of this compound as a monomer or its incorporation as a co-monomer in various polymer systems. The dichlorovinyl group, in particular, could impart unique characteristics to the resulting polymers, such as:

Flame Retardancy: The high chlorine content of the dichlorovinyl group may confer flame-retardant properties to polymers, a desirable characteristic in materials for electronics, construction, and textiles.

Modified Reactivity: The chlorine atoms on the vinyl group can alter its reactivity in polymerization reactions and could also serve as handles for post-polymerization modification, allowing for the introduction of other functional groups.

Enhanced Thermal Stability: The benzamide group is known to contribute to the thermal stability of polymers due to its rigid and aromatic nature.

The broader class of poly(N-vinylamide)s, which would include polymers derived from this compound, are known for their diverse applications, including their use as biocompatible materials, hydrogels, and additives for paper strengthening. researchgate.netresearchgate.netncsu.edunih.govrsc.org Research into polymers of this compound could lead to materials with novel combinations of these properties. For instance, the development of biocompatible and flame-retardant polymers could be of interest for medical device applications.

The table below outlines potential research directions for this compound in materials science.

Research DirectionPotential Polymer TypeKey Functional GroupsPotential Applications
Homopolymerization Poly(this compound)Dichlorovinyl, BenzamideFlame-retardant materials, high-performance plastics.
Copolymerization Copolymers with acrylates, styrenes, etc.Dichlorovinyl, BenzamideFunctional coatings, specialty adhesives, membranes.
Surface Grafting Grafting onto existing polymer backbones.Dichlorovinyl, BenzamideSurface modification for improved biocompatibility or flame retardancy.

Integration with High-Throughput and Automated Synthesis Platforms

The synthesis and optimization of reaction conditions for compounds like this compound can be significantly accelerated through the adoption of high-throughput and automated synthesis platforms. nih.govrepec.org These technologies enable the rapid screening of a large number of reaction parameters, leading to the swift identification of optimal conditions for yield, purity, and efficiency. beilstein-journals.orgprolabas.comnih.govacs.org

Future research in this area will likely involve the integration of robotic systems for liquid and solid handling, automated purification, and in-line analysis. nih.govacs.org Such platforms can be programmed to perform a multitude of experiments in parallel, systematically varying parameters such as:

Catalysts and Reagents: Screening a diverse library of catalysts and reagents to identify the most effective combinations for the synthesis of this compound.

Solvents and Additives: Evaluating the impact of different solvent systems and additives on reaction outcomes.

Reaction Conditions: Optimizing temperature, pressure, and reaction time for maximum efficiency.

The data generated from these high-throughput experiments can be used to build predictive models for reaction outcomes, further accelerating the optimization process. beilstein-journals.org Automated flow chemistry platforms, in particular, offer precise control over reaction parameters and allow for the seamless integration of synthesis, purification, and analysis in a continuous process. prolabas.com This can be particularly advantageous for scaling up the production of this compound once optimal conditions have been established.

The following table illustrates how automated platforms can be applied to the synthesis of this compound.

Automated PlatformKey FeaturesApplication to this compound Synthesis
Parallel Synthesis Robots High-throughput screening in well-plates.Rapid optimization of reaction conditions (catalysts, solvents, temperature).
Automated Flow Reactors Precise control over reaction parameters, integrated purification.Continuous production, safe handling of reactive intermediates. prolabas.com
High-Throughput Screening Assays Rapid analysis of reaction outcomes (e.g., yield, purity).Efficiently screen large libraries of reaction conditions. nih.govnih.govacs.org

Advanced Computational Studies for Rational Reaction Design and Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules and chemical reactions. In the context of this compound, advanced computational studies can provide valuable insights that can guide experimental work, leading to more rational and efficient reaction design.

Density Functional Theory (DFT) is a widely used computational method that can be employed to investigate the electronic structure, geometry, and reactivity of this compound. ijpsr.comijpsr.comresearchgate.net Specific areas where DFT calculations can be applied include:

Reaction Mechanism Elucidation: DFT can be used to model the potential energy surfaces of different reaction pathways for the synthesis of this compound. This can help in identifying the most energetically favorable pathway and understanding the role of catalysts and intermediates.

Reactivity Prediction: By analyzing the distribution of electron density and molecular orbitals, DFT can predict the reactive sites of the molecule. researchgate.net For instance, the electrophilic and nucleophilic character of the dichlorovinyl and benzamide moieties can be quantified, providing insights into how the molecule will behave in different chemical environments. ijpsr.comijpsr.com

Spectroscopic Analysis: DFT calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. This can aid in the characterization and identification of the compound and its reaction products.

Beyond DFT, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and polymers derived from it. mdpi.comyoutube.comyoutube.com MD simulations can provide information on:

Conformational Analysis: Understanding the preferred three-dimensional shapes of the molecule and how they influence its properties and reactivity.

Polymer Properties: Simulating the behavior of poly(this compound) to predict its mechanical, thermal, and solution properties.

Intermolecular Interactions: Modeling how molecules of this compound interact with each other and with other molecules, which is crucial for understanding its behavior in different phases and its potential applications in materials science.

The table below summarizes the potential applications of advanced computational methods in the study of this compound.

Computational MethodInformation ProvidedApplication in Research
Density Functional Theory (DFT) Electronic structure, reactivity, reaction mechanisms, spectroscopic properties.Rational design of synthetic routes, prediction of chemical behavior. ijpsr.comijpsr.com
Molecular Dynamics (MD) Conformational preferences, polymer chain dynamics, intermolecular interactions.Prediction of material properties, understanding of self-assembly. mdpi.comyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity or physical properties.Guiding the design of new derivatives with desired properties.

By integrating these advanced computational techniques with experimental work, researchers can accelerate the discovery and development of new synthetic methods and applications for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,2-dichlorovinyl)benzamide derivatives, and what are the critical reaction conditions?

  • Methodology : Utilize palladium-catalyzed hydrogenation (e.g., Pd/C, H₂ in methanol) for reducing intermediates, followed by coupling reactions with chlorocarbonyl reagents in dichloromethane/pyridine systems. Side reactions, such as over-reduction or incomplete coupling, can be mitigated by optimizing catalyst loading and reaction time .
  • Validation : Confirm product purity via HPLC and structural integrity using NMR (¹H/¹³C) and IR spectroscopy to detect characteristic carbonyl (C=O) and amide (N–H) signals .

Q. How can researchers safely handle and dispose of N-(2,2-dichlorovinyl)benzamide to minimize environmental contamination?

  • Safety Protocols : Use personal protective equipment (PPE) to avoid inhalation or dermal contact. Waste should be segregated, stored in labeled containers, and processed by certified hazardous waste management services to prevent environmental release of chlorinated byproducts .

Q. What spectroscopic techniques are most effective for characterizing N-(2,2-dichlorovinyl)benzamide derivatives?

  • Analytical Workflow : Combine ¹H/¹³C NMR for verifying substituent positions (e.g., dichlorovinyl groups), IR for functional group analysis, and mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize N-(2,2-dichlorovinyl)benzamide derivatives for HDAC inhibition?

  • Experimental Design :

Synthesize analogs with varying substituents on the benzamide core (e.g., electron-withdrawing groups like –Cl or –CF₃).

Measure HDAC inhibitory activity using fluorometric assays (e.g., acetylated lysine substrates) and correlate with computational docking studies to identify key binding interactions.

Evaluate brain-region selectivity by quantifying acetylated histone H3 (Ac-H3) levels in frontal cortex vs. striatum tissues post-administration .

Q. What strategies can address contradictions in toxicity data for N-(2,2-dichlorovinyl)benzamide derivatives observed across different studies?

  • Resolution Framework :

  • Conduct dose-response studies to clarify threshold effects.
  • Use standardized toxicity assays (e.g., Ames test for mutagenicity, zebrafish embryo models for acute toxicity).
  • Account for metabolic variability by analyzing degradation products (e.g., cis/trans-3-(2,2-dichlorovinyl)cyclopropane carboxylic acids) via LC-MS in biological matrices .

Q. How can environmental degradation pathways of N-(2,2-dichlorovinyl)benzamide be modeled to assess ecological risks?

  • Methodology :

  • Perform photolysis/hydrolysis studies under controlled pH and UV conditions.
  • Identify degradation intermediates using GC-MS and predict bioaccumulation potential via quantitative structure-property relationship (QSPR) models.
  • Validate findings with microcosm experiments to simulate soil/water ecosystems .

Data-Driven Insights

  • Synthetic Yields : Modifications at the dichlorovinyl group (e.g., replacing –Cl with –CF₃) reduced yields by 15–20% due to steric hindrance .
  • Biological Activity : N-arylbenzamide derivatives with electron-deficient substituents showed 3–5× higher HDAC inhibition (IC₅₀ = 0.2–0.5 μM) compared to unsubstituted analogs .
  • Ecotoxicity : Predicted log Kow values >3.5 for dichlorovinyl derivatives suggest moderate bioaccumulation risks, necessitating long-term environmental monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.